molecular formula C8H10N2O B14862490 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one

1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one

Cat. No.: B14862490
M. Wt: 150.18 g/mol
InChI Key: SQOLJLLTECHJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one typically involves the reaction of 2-amino-5-methylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing biological processes such as inflammation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyridine ring, along with an ethanone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(2-amino-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

SQOLJLLTECHJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.